An In-depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride (CAS Number: 89381-07-7)
An In-depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride (CAS Number: 89381-07-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclobutanamine hydrochloride, with the Chemical Abstracts Service (CAS) number 89381-07-7, is a synthetically valuable primary amine containing a strained cyclobutane ring.[1] This unique structural motif has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a cyclobutane ring can impart favorable physicochemical and pharmacological properties to a molecule, such as conformational rigidity, improved metabolic stability, and the ability to serve as a non-classical bioisostere for other functional groups.[2][3] As a hydrochloride salt, this compound exhibits enhanced stability and aqueous solubility compared to its free base form, making it more amenable to handling, formulation, and biological screening.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Methylcyclobutanamine hydrochloride, serving as a technical resource for professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for 3-Methylcyclobutanamine hydrochloride is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value/Information | Source |
| CAS Number | 89381-07-7 | [1][4] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| Appearance | White to off-white solid (expected) | Inferred |
| Melting Point | 241-244 °C (for isomeric 1-Methyl-cyclobutylamine hydrochloride) | [5] |
| Solubility | The hydrochloride salt form suggests good solubility in water and polar protic solvents like methanol and ethanol.[1][6] It is expected to have limited solubility in nonpolar organic solvents. | Inferred |
| Stability | The hydrochloride salt is more stable and less prone to degradation than the free base.[1] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4] |
Synthesis of 3-Methylcyclobutanamine Hydrochloride
The synthesis of 3-Methylcyclobutanamine hydrochloride can be approached through several established organic chemistry transformations. A plausible and common strategy involves the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, or the reductive amination of a ketone.
Synthetic Pathway Overview
Caption: Plausible synthetic routes to 3-Methylcyclobutanamine Hydrochloride.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylcyclobutanamine via Hofmann Rearrangement
The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom.
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Step 1: Amide Formation from 3-Methylcyclobutane-1-carboxylic Acid
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To a solution of 3-methylcyclobutane-1-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
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Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
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Carefully add the crude acid chloride to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).
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Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
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Extract the product, 3-methylcyclobutanecarboxamide, with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.
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Step 2: Hofmann Rearrangement of 3-Methylcyclobutanecarboxamide
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Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 equivalents) to a cold (0 °C) solution of sodium hydroxide (4 equivalents) in water.
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Add a solution of 3-methylcyclobutanecarboxamide (1 equivalent) in a minimal amount of a water-miscible solvent (e.g., dioxane or THF) to the cold sodium hypobromite solution.
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Slowly warm the reaction mixture and then heat to 50-70 °C for 1-2 hours.
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Monitor the reaction for the cessation of gas evolution (carbon dioxide).
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Cool the reaction mixture and extract the product, 3-methylcyclobutanamine, with a suitable organic solvent (e.g., diethyl ether).
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Dry the organic extracts over anhydrous potassium carbonate and carefully remove the solvent by distillation to obtain the free base.
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Protocol 2: Synthesis of 3-Methylcyclobutanamine via Curtius Rearrangement
The Curtius rearrangement provides an alternative route from a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate.[2][3][7]
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Step 1: Acyl Azide Formation from 3-Methylcyclobutane-1-carboxylic Acid
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Convert 3-methylcyclobutane-1-carboxylic acid to its acid chloride as described in Protocol 1, Step 1.
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Dissolve the crude acid chloride in a non-protic solvent like acetone or THF.
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Add a solution of sodium azide (1.5 equivalents) in a minimal amount of water dropwise to the acid chloride solution at 0 °C.
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Stir the reaction mixture at 0 °C for 1-2 hours.
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Carefully add cold water to the reaction mixture and extract the acyl azide with a cold organic solvent (e.g., diethyl ether). Caution: Acyl azides can be explosive and should be handled with extreme care.
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-
Step 2: Curtius Rearrangement and Hydrolysis
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Gently heat the solution of the acyl azide in an inert, high-boiling solvent (e.g., toluene) to induce the rearrangement to the isocyanate, which is accompanied by the evolution of nitrogen gas.
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After the rearrangement is complete, add an aqueous acid solution (e.g., dilute HCl) to the reaction mixture and heat to hydrolyze the isocyanate to the primary amine.
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Cool the reaction mixture, basify with a strong base (e.g., NaOH), and extract the 3-methylcyclobutanamine with an organic solvent.
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Dry the organic extracts and remove the solvent to obtain the free base.
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Protocol 3: Salt Formation
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Dissolve the crude 3-methylcyclobutanamine free base in a suitable anhydrous solvent such as diethyl ether or methanol.
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Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) to the amine solution with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-Methylcyclobutanamine hydrochloride.
Analytical Characterization
The identity and purity of 3-Methylcyclobutanamine hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While specific spectra for 3-Methylcyclobutanamine hydrochloride are not available in the provided search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons (a doublet), the methine proton adjacent to the methyl group, the methine proton attached to the nitrogen, and the methylene protons of the cyclobutane ring. The protons on the carbon bearing the amino group will be deshielded. The ammonium protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the two methine carbons, and the methylene carbons of the cyclobutane ring. The carbon atom bonded to the nitrogen will be the most downfield signal among the aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Methylcyclobutanamine, the electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the free base (m/z = 85.15).[8] Common fragmentation pathways for cyclic amines include alpha-cleavage and ring opening.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of 3-Methylcyclobutanamine hydrochloride.
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HPLC: Reversed-phase HPLC is a common method for analyzing amines. Due to the lack of a strong chromophore in 3-Methylcyclobutanamine, UV detection can be challenging. Derivatization with a UV-active or fluorescent tag, such as dansyl chloride or o-phthalaldehyde (OPA), is often employed to enhance detection sensitivity. Alternatively, charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can be used for the underivatized compound.
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GC: Gas chromatography, often coupled with mass spectrometry (GC-MS), is another suitable technique. For GC analysis, it is often necessary to derivatize the primary amine to improve its volatility and chromatographic behavior.
Applications in Drug Discovery and Development
The unique conformational constraints and physicochemical properties of the cyclobutane ring make it a valuable scaffold in medicinal chemistry. The incorporation of a 3-methylcyclobutanamine moiety can be a strategic approach to modulate the properties of a drug candidate.
Role as a Bioisostere and Conformational Restrictor
The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. This conformational restriction can lead to increased potency and selectivity. Furthermore, the cyclobutane ring can act as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, to fine-tune steric interactions and improve metabolic stability.
Improving Pharmacokinetic Properties
The introduction of a small, rigid aliphatic ring like cyclobutane can increase the sp³ character of a molecule. This is often associated with improved solubility, reduced planarity, and better overall pharmacokinetic properties, including oral bioavailability and metabolic stability.
Examples in a Medicinal Chemistry Context
While specific examples of marketed drugs containing the 3-methylcyclobutanamine fragment are not readily identifiable from the search results, the use of substituted cyclobutane derivatives is an active area of research. For instance, a patent has disclosed the use of methylcyclobutane derivatives as Janus kinase (JAK) inhibitors, highlighting the potential of this scaffold in developing treatments for inflammatory diseases and cancer.[9]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-Methylcyclobutanamine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[4]
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Toxicity: Specific toxicological data for 3-Methylcyclobutanamine hydrochloride is limited. However, as an amine hydrochloride, it may be an irritant to the skin, eyes, and respiratory tract.
Conclusion
3-Methylcyclobutanamine hydrochloride is a valuable building block for medicinal chemistry and drug discovery. Its unique cyclobutane scaffold offers opportunities to design molecules with improved conformational control and favorable pharmacokinetic properties. While detailed experimental data for this specific compound is somewhat limited in publicly available literature, established synthetic and analytical methods provide a clear path for its preparation and characterization. As the exploration of novel chemical space continues to be a priority in drug development, the strategic use of constrained motifs like 3-methylcyclobutanamine is likely to expand.
References
Sources
- 1. CAS 89381-07-7: 3-Methylcyclobutanamine hydrochloride (1:1) [cymitquimica.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylcyclobutanamine hydrochloride | 89381-07-7 [chemicalbook.com]
- 5. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc [chemsrc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
